An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Cyanophenyl Cyclopentyl Ketone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Cyanophenyl Cyclopentyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-cyanophenyl cyclopentyl ketone. In the absence of a publicly available, fully assigned spectrum for this specific compound, this document leverages foundational NMR principles and comparative data from structurally analogous molecules to present a detailed, predictive assignment. This guide is designed to serve as an authoritative reference for researchers in synthetic chemistry, drug discovery, and quality control, offering insights into the structural elucidation of related compounds. We will delve into the theoretical underpinnings of chemical shifts, the influence of substituents on the phenyl ring, and provide a standardized experimental protocol for acquiring high-quality NMR data.
Introduction
4-Cyanophenyl cyclopentyl ketone is a chemical compound of interest in various fields, including medicinal chemistry and materials science, due to its bifunctional nature, incorporating both a nitrile and a ketone group. The structural characterization of such molecules is paramount for understanding their reactivity, purity, and interaction with biological systems. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-cyanophenyl cyclopentyl ketone, elucidating the expected chemical shifts, multiplicities, and the rationale behind these assignments.
The structure and numbering scheme for 4-cyanophenyl cyclopentyl ketone is presented below:
Caption: Molecular structure and numbering of 4-cyanophenyl cyclopentyl ketone.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum of 4-cyanophenyl cyclopentyl ketone is predicted to exhibit distinct signals corresponding to the aromatic protons of the disubstituted benzene ring and the aliphatic protons of the cyclopentyl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-2, H-6 | 8.05 - 8.15 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carbonyl group, which deshields them significantly, shifting them downfield. The presence of the cyano group para to the ketone further enhances this effect. They appear as a doublet due to coupling with H-3 and H-5, respectively. |
| H-3, H-5 | 7.75 - 7.85 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing cyano group and meta to the carbonyl group. Both groups contribute to their deshielding. They appear as a doublet due to coupling with H-2 and H-6, respectively. |
| H-9 | 3.60 - 3.70 | Quintet (p) | 1H | This methine proton is alpha to the carbonyl group, which causes a significant downfield shift compared to a standard cyclopentane proton. It is expected to appear as a quintet due to coupling with the four adjacent methylene protons (H-10 and H-13). |
| H-10, H-13 | 1.85 - 2.05 | Multiplet (m) | 4H | These methylene protons are adjacent to the methine proton (H-9) and are deshielded relative to the other methylene groups. Their signals will be complex due to coupling with H-9 and the other methylene protons. |
| H-11, H-12 | 1.60 - 1.80 | Multiplet (m) | 4H | These are the most shielded protons of the cyclopentyl ring, being furthest from the electron-withdrawing carbonyl group. They will appear as a complex multiplet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic environment, particularly the hybridization and the presence of electronegative atoms or groups.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C-7 (C=O) | 198.0 - 200.0 | The carbonyl carbon of a ketone typically resonates in this downfield region.[1][2] |
| C-1 | 139.0 - 141.0 | This is a quaternary carbon attached to the electron-withdrawing carbonyl group, causing a downfield shift. |
| C-4 | 115.0 - 117.0 | This quaternary carbon is attached to the cyano group. The cyano group has a complex effect on the ipso-carbon, often resulting in a chemical shift in this region. |
| C-2, C-6 | 129.5 - 131.0 | These carbons are ortho to the carbonyl group and meta to the cyano group, leading to a deshielded environment. |
| C-3, C-5 | 132.0 - 133.5 | These carbons are meta to the carbonyl group and ortho to the cyano group. The strong electron-withdrawing nature of the cyano group causes a significant downfield shift.[3] |
| C-14 (CN) | 117.5 - 119.0 | The carbon of the nitrile group typically appears in this range.[3] |
| C-9 | 45.0 - 47.0 | This methine carbon is alpha to the carbonyl group, resulting in a downfield shift compared to a typical aliphatic CH. |
| C-10, C-13 | 29.0 - 31.0 | These methylene carbons are beta to the carbonyl group. |
| C-11, C-12 | 25.5 - 27.0 | These methylene carbons are gamma to the carbonyl group and are the most shielded of the cyclopentyl ring carbons. |
Scientific Integrity & Logic: The Rationale Behind the Predictions
The predicted chemical shifts are not arbitrary but are based on established principles of NMR spectroscopy and analysis of empirical data from similar structures.
Substituent Effects on the Aromatic System
The chemical shifts of the aromatic protons and carbons are governed by the electronic effects of the substituents—the cyclopentylcarbonyl group and the cyano group.
-
Cyclopentylcarbonyl Group: This is a deactivating, electron-withdrawing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects. This deshields the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The effect is most pronounced at the ortho (H-2, H-6, C-2, C-6) and para positions.[4]
-
Cyano Group: This is also a strong electron-withdrawing group. It deactivates the ring and directs incoming electrophiles to the meta position. Its influence on chemical shifts is significant, particularly for the ortho (H-3, H-5, C-3, C-5) and ipso (C-4) positions.[3]
The combined effect of these two electron-withdrawing groups in a para-relationship leads to a highly electron-deficient aromatic ring, resulting in all aromatic protons and carbons being shifted significantly downfield compared to unsubstituted benzene (δH ≈ 7.26 ppm, δC ≈ 128.5 ppm in CDCl₃).
Anisotropy of the Carbonyl Group
The magnetic anisotropy of the carbonyl group plays a crucial role in determining the chemical shifts of nearby protons. Protons located in the deshielding cone of the carbonyl group (in the plane of the C=O bond) will experience a downfield shift. The ortho protons (H-2, H-6) and the alpha-methine proton of the cyclopentyl ring (H-9) fall into this region, contributing to their downfield chemical shifts.
Comparative Spectral Analysis
-
Acetophenone: The aromatic protons of acetophenone appear at δ 7.96 (ortho), 7.57 (para), and 7.47 (meta) ppm, and the carbonyl carbon at δ 198.1 ppm.[1][2] This provides a baseline for the effect of the acetyl group.
-
Benzonitrile: The aromatic protons of benzonitrile are observed around δ 7.4-7.6 ppm, and the carbons at δ 132.9, 132.1, 129.2 (aromatic CH), 118.9 (CN), and 112.3 (ipso-C) ppm.[3] This demonstrates the influence of the cyano group.
By synthesizing the data from these and other substituted aromatic compounds, we can confidently predict the chemical shifts for 4-cyanophenyl cyclopentyl ketone.
Experimental Protocol
To obtain high-quality ¹H and ¹³C NMR spectra for 4-cyanophenyl cyclopentyl ketone, the following experimental workflow is recommended.
Caption: Recommended workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed and well-supported prediction of the ¹H and ¹³C NMR spectra of 4-cyanophenyl cyclopentyl ketone. By dissecting the molecule into its constituent functional groups and analyzing the electronic and anisotropic effects, we have established a reliable set of expected chemical shifts and multiplicities. The comparative analysis with structurally similar compounds further strengthens the validity of these predictions. The included experimental protocol offers a standardized approach for researchers to obtain high-quality spectra for this and related compounds. This guide serves as a valuable resource for the structural verification and characterization of 4-cyanophenyl cyclopentyl ketone in a research and development setting.
References
-
Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. (2006). Molecular Physics. [Link]
-
Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supporting Information for Aerobic oxidation of styrenes to acetophenones catalyzed by a copper-based catalyst. Organic & Biomolecular Chemistry. [Link]
-
Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for Cu-Catalyzed Aerobic Oxidation of Olefins to Ketones. Organic Letters. [Link]
-
Barral, K., et al. (2007). Electronic Supplementary Information for Diazonium o-benzenedisulfonimides: a new class of diazonium salts, stable and efficient reagents for arylation reactions. The Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000286 - Acetophenone. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentylphenylmethanone. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000284 - Benzonitrile. Retrieved from [Link]
-
Wang, S., et al. (2015). Electronic Supplementary Information for Copper-Catalyzed Aerobic Oxidative C–H/C–H Cross-Coupling for the Synthesis of α-Aryl-β-Ketoesters. The Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). Benzonitrile. Retrieved from [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
Hale, L. V., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Cao, C., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]
-
Ohta, K., et al. (2019). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
Stasyuk, A. J., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]

